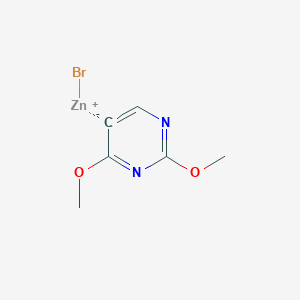

2,4-Dimethoxypyrimidin-5-ylZinc bromide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H7BrN2O2Zn |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

bromozinc(1+);2,4-dimethoxy-5H-pyrimidin-5-ide |

InChI |

InChI=1S/C6H7N2O2.BrH.Zn/c1-9-5-3-4-7-6(8-5)10-2;;/h4H,1-2H3;1H;/q-1;;+2/p-1 |

InChI Key |

JAOMIJCMXCMJJO-UHFFFAOYSA-M |

Canonical SMILES |

COC1=NC(=NC=[C-]1)OC.[Zn+]Br |

Origin of Product |

United States |

Reductive Elimination:the Final Step of the Catalytic Cycle is Reductive Elimination from the Diorganopalladium Ii Intermediate. in This Step, the Two Organic Groups the Aryl Group from the Halide and the Pyrimidinyl Group Couple to Form the Desired Product Ar Pyrimidinyl . This Process Regenerates the Palladium 0 Catalyst, Which Can then Re Enter the Catalytic Cycle. the Reductive Elimination is Often the Rate Determining Step of the Overall Reaction.

Role of Ligands and Additives in Reaction Efficiency and Selectivity

The choice of ligands and the use of additives play a critical role in the efficiency and selectivity of the cross-coupling reactions of 2,4-dimethoxypyrimidin-5-ylzinc bromide.

Ligands: Phosphine (B1218219) ligands are commonly employed in palladium-catalyzed cross-coupling reactions. The electronic and steric properties of these ligands can significantly impact the rates of the individual steps in the catalytic cycle.

Electron-rich and bulky ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), are often effective. The electron-donating nature of these ligands can promote the oxidative addition step, while their steric bulk can facilitate the reductive elimination step by creating a more sterically crowded palladium center. For electron-rich heteroaromatic substrates like 2,4-dimethoxypyrimidine (B108405), bulky ligands can also help to prevent catalyst deactivation.

The table below summarizes the general effects of different types of phosphine ligands on the key steps of the catalytic cycle.

| Ligand Type | Effect on Oxidative Addition | Effect on Reductive Elimination | Overall Impact on Reaction Rate |

| Electron-rich | Promotes | Can promote | Generally increases |

| Electron-poor | Hinders | May facilitate | Generally decreases |

| Bulky | Can promote | Promotes | Generally increases |

| Less bulky | May be slower | Can be slower | Often results in lower efficiency |

Additives: Additives can have a profound effect on the outcome of Negishi couplings.

Lithium Salts: Lithium chloride (LiCl) is a common additive in the preparation of organozinc reagents and in the subsequent cross-coupling reactions. It is known to break up zinc aggregate clusters and form higher-order zincates, which are more nucleophilic and can accelerate the transmetalation step.

Other Salts: Other halide salts can also influence the reaction, with bromide salts sometimes promoting the coupling. The cation is generally considered to be less critical than the halide anion.

Spectroscopic and Computational Studies on Reaction Intermediates

While specific spectroscopic and computational studies on the reaction intermediates of this compound are not extensively reported in the public domain, insights can be drawn from studies on similar systems.

Spectroscopic Studies: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying reaction mechanisms. ³¹P NMR can be used to monitor the coordination of phosphine ligands to the palladium center throughout the catalytic cycle. ¹H and ¹³C NMR can provide information about the structure of the organopalladium intermediates. For instance, the appearance and disappearance of signals corresponding to the Ar-Pd(II)-X and Ar-Pd(II)-pyrimidinyl species can provide evidence for the proposed catalytic cycle.

Computational Studies: Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the mechanisms of transition metal-catalyzed reactions. For Negishi couplings, DFT studies can provide detailed information on the energetics of the elementary steps, including the structures of transition states and intermediates.

Key insights that could be gained from DFT studies on the reactions of this compound include:

Oxidative Addition: Calculation of the activation barrier for the oxidative addition of different aryl halides to the Pd(0) complex. DFT studies have shown that Pd-Zn interactions can have a detrimental effect on oxidative addition.

Transmetalation: Modeling the transition state for the transfer of the pyrimidinyl group from zinc to palladium. This can help to understand the role of the dimethoxy substituents on the pyrimidine (B1678525) ring in this process.

Reductive Elimination: Determining the energy profile for the C-C bond-forming step. Computational studies have indicated that Pd-Zn cooperativity can favor reductive elimination. The electronic properties of the 2,4-dimethoxypyrimidine ring, being electron-rich, would likely influence the rate of this step.

The following table outlines the potential focus of computational studies for each step of the catalytic cycle.

| Catalytic Step | Focus of Computational Study | Potential Insights |

| Oxidative Addition | Activation energy barriers for different aryl halides. Effect of ligands on the barrier. | Understanding substrate scope and predicting reaction feasibility. Rationalizing ligand effects. |

| Transmetalation | Structure of the transition state. Role of solvent and additives. | Elucidating the mechanism of group transfer. Optimizing reaction conditions. |

| Reductive Elimination | Energy profile for C-C bond formation. Influence of electronic and steric factors. | Identifying the rate-determining step. Predicting product formation and potential side reactions. |

Mechanistic Insights into Reactions of 2,4 Dimethoxypyrimidin 5 Ylzinc Bromide

Proposed Catalytic Cycles for Cross-Coupling Reactions

The generally accepted mechanism for the palladium-catalyzed Negishi cross-coupling reaction of 2,4-dimethoxypyrimidin-5-ylzinc bromide with an organic halide (Ar-X) involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Advanced Synthetic Applications of 2,4 Dimethoxypyrimidin 5 Ylzinc Bromide

Construction of Complex Heterocyclic Architectures

There is no available information in the searched scientific literature detailing the use of 2,4-Dimethoxypyrimidin-5-ylZinc bromide for the construction of complex heterocyclic architectures.

Precursors for Bioactive Molecule Scaffolds

No specific examples or research studies were found that describe the application of this compound as a direct precursor for bioactive molecule scaffolds.

Future Directions and Emerging Research Avenues

Innovations in Synthesis of Organozinc Reagents for Pyrimidine (B1678525) Scaffolds

The synthesis of organozinc halides, including those derived from pyrimidine, is evolving beyond traditional methods. A significant area of innovation lies in the direct synthesis from the corresponding halo-pyrimidines using highly activated zinc metal, often referred to as Rieke zinc. nih.gov This method allows for the preparation of organozinc reagents under milder conditions than previously possible. nih.gov

Another key innovation is the use of activating agents that facilitate the oxidative addition of zinc to the carbon-halogen bond. Lithium chloride (LiCl) has been shown to be a crucial additive, solubilizing the organozinc species as it forms on the metal surface, thereby preventing passivation and accelerating the reaction. nih.govwikipedia.org This two-step mechanism involves the initial formation of surface-bound organozinc intermediates, followed by their solubilization into the reaction medium. nih.gov

Furthermore, continuous flow technologies are emerging as a powerful tool for the on-demand synthesis of organozinc reagents. nih.govresearchgate.net This approach offers superior control over reaction parameters, enhances safety by minimizing the accumulation of unstable reagents, and allows for scalable production. nih.govfraunhofer.de By flowing a solution of the halo-pyrimidine through a heated column packed with metallic zinc, a clean solution of the organozinc reagent can be generated with reproducible concentrations, ready for immediate use in subsequent reactions. nih.govresearchgate.net

| Synthesis Innovation | Description | Key Advantages |

| Direct Insertion with Activated Zinc | Use of highly reactive zinc (e.g., Rieke Zinc) to directly form the organozinc reagent from the corresponding halo-pyrimidine. | Milder reaction conditions, improved yields. nih.gov |

| Chemical Activating Agents | Addition of salts like Lithium Chloride (LiCl) to facilitate the oxidative addition and subsequent solubilization of the organozinc species. | Increased reaction rates, broader substrate scope, avoids high-boiling polar solvents. nih.gov |

| Continuous Flow Synthesis | On-demand generation of the organozinc reagent by flowing the halo-pyrimidine precursor through a packed bed of zinc metal. | Enhanced safety, scalability, high reproducibility, integration with subsequent reaction steps. nih.govresearchgate.netfraunhofer.de |

Expanding the Scope of Catalytic Transformations with 2,4-Dimethoxypyrimidin-5-ylZinc Bromide

The utility of this compound is most prominently demonstrated in transition metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds. researchgate.net The Negishi coupling, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, stands out as a primary application. wikipedia.orgnih.gov Future research will likely focus on expanding the range of coupling partners and catalyst systems to broaden the synthetic utility of this pyrimidine-based reagent.

Innovations in catalyst design are crucial for this expansion. The development of more active and robust catalysts, such as those employing specialized phosphine (B1218219) ligands (e.g., SPhos), allows for the coupling of organozinc reagents with substrates that were previously challenging, including those bearing acidic protons. nih.gov Cobalt-based catalysts are also emerging as a cost-effective and practical alternative to palladium for coupling reactions involving heteroaromatic chlorides, such as 2-chloropyrimidines. nih.gov

The scope of electrophiles used in these reactions is also being broadened. While aryl and vinyl halides are common partners, recent advances have enabled successful couplings with a wider variety of organic halides and triflates. researchgate.netyoutube.com This allows for the introduction of the 2,4-dimethoxypyrimidine (B108405) moiety into a more diverse array of complex molecules, including pharmaceuticals and functional materials. The high functional group tolerance of organozinc reagents compared to more reactive organometallics like Grignard reagents makes them ideal for late-stage functionalization in total synthesis. nih.govresearchgate.net

| Catalytic Transformation | Catalyst System | Substrate Scope | Research Focus |

| Negishi Coupling | Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₂Cl₂) or Nickel complexes | Alkenyl, aryl, allyl, and propargyl halides | Developing catalysts for challenging substrates (e.g., those with acidic protons), expanding to alkyl halides. wikipedia.orgnih.gov |

| Cobalt-Catalyzed Coupling | Cobalt halides (e.g., CoBr₂) | 2-chlorodiazines (pyrimidines, pyrazines) | Providing a practical and cost-effective alternative to palladium-catalyzed reactions. nih.gov |

| Fukuyama Coupling | Palladium catalysts | Thioesters | Synthesis of ketones. wikipedia.org |

Computational Chemistry in Predicting Reactivity and Designing New Processes

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of organometallic reagents. By employing quantum chemical calculations, such as Density Functional Theory (DFT), researchers can model the electronic structure and energetics of molecules like this compound. nih.govscienceopen.com These models can predict molecular properties, such as acidity (pKa values), which are crucial for understanding reactivity under different conditions. nih.gov

Computational methods are particularly valuable for elucidating reaction mechanisms. For instance, calculations can map out the potential energy surface of a catalytic cycle, such as the oxidative addition, transmetalation, and reductive elimination steps in a Negishi coupling. youtube.com This insight allows chemists to understand the factors that control reaction outcomes, rationalize experimental observations, and design more efficient catalytic systems. By calculating the energies of reactants, intermediates, and transition states, researchers can predict the feasibility of a proposed synthetic route before attempting it in the laboratory, saving time and resources. researchgate.net

Moreover, the rise of machine learning and quantitative structure-activity relationship (QSAR) approaches offers new possibilities for high-throughput screening of reaction conditions and predicting the reactivity of novel compounds. nih.govnih.gov These computational tools can accelerate the discovery of new transformations and optimize existing processes involving pyrimidine-based organozinc reagents, guiding the rational design of experiments. nih.gov

Sustainable Synthesis Approaches for Pyrimidine-Based Organozinc Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including pyrimidine-based organozinc reagents. researchgate.neteurekaselect.com A key focus is the development of processes that utilize renewable feedstocks, reduce waste, and employ less hazardous materials.

One promising strategy involves the sustainable synthesis of the pyrimidine scaffold itself. For example, iridium-catalyzed multicomponent reactions can construct pyrimidine rings from alcohols, which can be derived from renewable biomass sources like lignocellulose. organic-chemistry.orgfigshare.comnih.gov This approach proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. figshare.comnih.gov

For the synthesis of the organozinc reagent, continuous flow processes represent a significant step towards sustainability. nih.govresearchgate.net They improve energy efficiency, enhance safety, and reduce the need for large volumes of solvents compared to traditional batch processing. fraunhofer.de Furthermore, research into replacing traditional organic solvents with more environmentally benign alternatives is an active area of investigation. The ability to perform reactions in water, where possible, is a major goal in green chemistry. researchgate.neteurekaselect.com The Barbier reaction, a one-pot process where the organozinc reagent is generated in the presence of the carbonyl substrate, can often be conducted in water, showcasing the potential for greener organozinc chemistry. wikipedia.org

| Sustainable Approach | Description | Green Chemistry Principle Addressed |

| Renewable Feedstocks | Synthesizing the pyrimidine core from biomass-derived alcohols via multicomponent reactions. organic-chemistry.orgfigshare.com | Use of Renewable Feedstocks. |

| Atom Economy | Utilizing catalytic dehydrogenative coupling reactions that produce minimal byproducts (e.g., H₂ and H₂O). nih.gov | Atom Economy. |

| Process Intensification | Employing continuous flow reactors for the synthesis of the organozinc reagent. nih.govresearchgate.net | Safer Chemistry, Energy Efficiency. |

| Greener Solvents | Exploring the use of water or other environmentally benign solvents for coupling reactions. wikipedia.orgresearchgate.net | Safer Solvents and Auxiliaries. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2,4-Dimethoxypyrimidin-5-ylZinc bromide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves halogen-zinc exchange or transmetallation. Starting with 5-bromo-2,4-dimethoxypyrimidine, reaction with activated zinc (e.g., ZnBr₂ in THF or ethers) under inert atmosphere at 0–25°C for 2–4 hours achieves the organozinc intermediate. Key parameters include maintaining anhydrous conditions, stoichiometric control (1:1.2 molar ratio of bromide precursor to ZnBr₂), and avoiding protic solvents to prevent decomposition. Yield optimization (≥80%) requires monitoring via TLC or in situ quenching followed by NMR analysis .

Q. Which spectroscopic and crystallographic techniques are critical for validating the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated THF or DMSO-d₆ identifies methoxy (δ 3.8–4.0 ppm) and pyrimidine aromatic protons (δ 8.2–8.5 ppm). Zinc coordination shifts pyrimidine signals upfield by ~0.3 ppm compared to the free ligand.

- X-ray Crystallography : Single-crystal diffraction (using SHELX programs ) resolves the Zn–C bond length (~2.02 Å) and confirms tetrahedral geometry. Data validation tools (e.g., PLATON ) check for twinning or disorder.

- Elemental Analysis : Confirms Br and Zn content (±0.3% deviation) .

Advanced Research Questions

Q. How do the electron-donating methoxy groups on the pyrimidine ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The 2,4-dimethoxy substituents increase electron density at the 5-position, enhancing nucleophilicity of the Zn–C bond. This facilitates transmetallation in Negishi couplings (e.g., with Pd catalysts). Comparative studies with non-methoxy analogs show 20–30% higher yields in aryl-aryl bond formation. Density Functional Theory (DFT) calculations correlate HOMO localization on the pyrimidine ring with faster oxidative addition rates .

Q. What solvent systems stabilize this compound, and how does solvent choice impact its catalytic activity?

- Methodological Answer : Stability is solvent-dependent:

- Ethers (THF, Et₂O) : Form ZnBr₂ etherate complexes, enhancing solubility but reducing reactivity due to Lewis acid dilution. Storage at –20°C in Et₂O prevents decomposition for ≥1 week .

- Aprotic Polar Solvents (DMF, DMSO) : Increase ionic dissociation but risk ligand displacement. Avoid for catalytic applications.

- Hydrocarbon Solvents (Toluene) : Minimize ZnBr₂ solvation, improving catalytic turnover in coupling reactions but requiring rigorous drying .

Q. How can researchers resolve contradictions in crystallographic data for zinc-coordinated pyrimidine derivatives?

- Methodological Answer : Common issues include disordered solvent molecules or twinning. Strategies:

- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to resolve weak electron density.

- Refinement : Apply SHELXL restraints for bond distances/angles and ADDSYM (in PLATON) to detect missed symmetry .

- Validation : Check R-factor gaps (ΔR ≤ 0.05) and verify Hirshfeld surfaces for intermolecular interactions .

Methodological Notes

- Synthesis Optimization : Scale-up requires slow addition of ZnBr₂ to avoid exothermic side reactions. Quench with degassed methanol for safe handling .

- Stability Testing : Monitor decomposition via UV-Vis (λ = 270 nm for pyrimidine absorbance) under varying humidity .

- Catalytic Applications : Pre-activate Pd catalysts (e.g., Pd(PPh₃)₄) with the organozinc reagent to minimize homocoupling byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.